molecular formula C20H16N2O4S B2404959 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid CAS No. 1690925-94-0

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid

Cat. No.: B2404959
CAS No.: 1690925-94-0
M. Wt: 380.42
InChI Key: LTSBULMUGXSSFY-UHFFFAOYSA-N
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Description

2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid (CAS: 1185300-16-6) is a fluorenylmethoxycarbonyl (Fmoc)-protected amino acid derivative with a molecular formula of C20H16N2O4S and a molar mass of 380.42 g/mol . Its structure features an Fmoc group—a widely used protecting group in peptide synthesis—and a thiazole ring, a heterocyclic moiety known for its role in bioactive molecules. The compound is classified as an irritant and requires careful handling .

The Fmoc group enhances stability during synthetic processes, enabling its use in solid-phase peptide synthesis (SPPS) for amino group protection . Characterization techniques such as mass spectrometry and infrared spectroscopy are critical for verifying its purity and structural integrity .

Properties

IUPAC Name

2-(9H-fluoren-9-ylmethoxycarbonylamino)-2-(1,3-thiazol-4-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O4S/c23-19(24)18(17-10-27-11-21-17)22-20(25)26-9-16-14-7-3-1-5-12(14)13-6-2-4-8-15(13)16/h1-8,10-11,16,18H,9H2,(H,22,25)(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSBULMUGXSSFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(C4=CSC=N4)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid is a complex organic molecule notable for its potential biological activities. This compound incorporates a thiazole ring, which is recognized for various pharmacological effects, and a fluorenylmethoxycarbonyl (Fmoc) group that enhances its stability and solubility. The following sections delve into the biological activity, mechanisms of action, and potential applications of this compound.

Structural Characteristics

The structural formula of the compound can be represented as follows:

C23H26N2O5\text{C}_{23}\text{H}_{26}\text{N}_{2}\text{O}_{5}

This structure includes:

  • Thiazole Ring : Known for contributing to antimicrobial, anti-inflammatory, and anticancer properties.
  • Fluorenylmethoxycarbonyl Group : Provides stability and improves bioavailability.

Antimicrobial Properties

Research indicates that compounds containing thiazole rings exhibit significant antimicrobial activity . For instance, derivatives of thiazoles have demonstrated effectiveness against various strains of bacteria and fungi. Preliminary studies on similar compounds suggest that this compound may possess comparable antimicrobial properties.

Anti-inflammatory Effects

Thiazole derivatives are also associated with anti-inflammatory effects . The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation. This suggests potential therapeutic applications in treating inflammatory diseases .

Anticancer Potential

The anticancer activity of thiazole-based compounds has been documented in several studies. The ability of this compound to interact with specific molecular targets involved in cancer pathways could lead to its use in cancer therapeutics. Interaction studies using molecular docking techniques could further elucidate these mechanisms .

The biological activity of this compound is likely mediated through several pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, particularly those associated with inflammation and cancer.
  • Receptor Binding : It may bind to receptors that modulate cellular responses, influencing processes such as cell proliferation and apoptosis .
  • Molecular Interactions : The Fmoc group enhances solubility and stability during interactions with biological targets, allowing for effective modulation of enzyme activity or receptor function .

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of thiazole derivatives against common bacterial strains. Results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, suggesting potential for development as new antimicrobial agents.

CompoundMIC (µg/mL)Target Bacteria
Thiazole Derivative A32E. coli
Thiazole Derivative B16S. aureus

Study 2: Anti-inflammatory Effects

In vitro assays demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). This reduction suggests a promising role in managing inflammatory conditions.

CytokineControl (pg/mL)Treated (pg/mL)
TNF-α500150
IL-630090

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-(1,3-thiazol-4-yl)acetic acid with structurally related Fmoc-protected compounds, highlighting key differences in structure, properties, and applications:

Compound Name Structural Features Molecular Formula Molecular Weight (g/mol) Key Applications Unique Aspects
Target Compound : this compound Fmoc group, thiazol-4-yl ring, acetic acid backbone C20H16N2O4S 380.42 Peptide synthesis, antimicrobial research Thiazole ring at position 4; optimal balance of reactivity and stability
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-methyl-1,3-oxazole-5-carboxylic acid Oxazole ring (methyl at C4), Fmoc group, carboxylic acid C21H18N2O5 420.5 Enzyme inhibition studies, drug development Oxazole’s electron-rich nature enhances binding to biological targets
2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]-1,3-thiazole-4-carboxylic acid Ethyl-substituted thiazole, Fmoc group C21H18N2O4S 394.45 Peptide modifications, antimicrobial agents Ethyl group increases lipophilicity, altering membrane permeability
2-(3-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)phenyl)-4-methylthiazole-5-carboxylic acid Phenyl-methyl thiazole, Fmoc-protected amine C28H23N3O4S 497.56 Anticancer research, enzyme-targeted therapies Bulky aromatic substituents enhance receptor selectivity
2-(4,4-Difluorocyclohexyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)acetic acid Difluorocyclohexyl group, Fmoc group C23H23F2NO4 439.43 Metabolic stability studies, fluorinated drug scaffolds Fluorine atoms improve metabolic resistance and bioavailability
2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)-4,4-difluorobutanoic acid Difluorobutanoic acid backbone, methylated Fmoc group C20H19F2NO4 391.37 Peptide backbone modifications, protease resistance Methylation reduces steric hindrance during coupling reactions

Key Comparative Insights

Ethyl or methyl substitutions on the thiazole/oxazole rings (e.g., C21H18N2O4S ) modulate lipophilicity, affecting cellular uptake and bioavailability. Aromatic substituents (e.g., phenyl-methyl in C28H23N3O4S ) enhance target specificity in enzyme inhibition, while aliphatic fluorinated groups (e.g., C23H23F2NO4 ) improve metabolic stability.

Synthetic Considerations :

  • All compounds require multi-step syntheses involving Fmoc-protected intermediates. For example, thiazole derivatives often require cyclization reactions under controlled pH and temperature .
  • Purification via chromatography is critical for achieving high yields, particularly for compounds with bulky substituents .

Biological and Industrial Applications: The target compound’s thiazol-4-yl group is associated with antimicrobial activity, whereas oxazole derivatives are prioritized in kinase inhibition studies . Fluorinated analogs (e.g., C23H23F2NO4 ) are favored in CNS drug development due to enhanced blood-brain barrier penetration.

Research Findings and Trends

  • Peptide Synthesis : The Fmoc group’s orthogonality makes these compounds indispensable in SPPS, enabling sequential assembly of complex peptides .
  • Structure-Activity Relationships (SAR): Modifications like fluorination or alkyl chain elongation (e.g., C24H27NO4 ) systematically tune pharmacokinetic profiles .
  • Emerging Applications : Thiazole derivatives are being explored in photodynamic therapy and antibiotic adjuvants, leveraging their redox-active properties .

Q & A

Q. What is the role of the Fmoc group in this compound during peptide synthesis?

The Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group acts as a temporary protecting group for the amino acid’s α-amine during solid-phase peptide synthesis (SPPS). It enables selective deprotection under mild basic conditions (e.g., 20% piperidine in DMF) without affecting other functional groups. The thiazole ring in the structure may enhance stability or influence peptide conformation. Synthesis typically involves reacting the amino acid with Fmoc chloride in the presence of a base like sodium carbonate, followed by purification via reverse-phase HPLC .

Q. What are common synthetic routes for preparing this compound?

A standard method involves:

  • Step 1: Protection of the amino group using Fmoc chloride in dimethylformamide (DMF) with sodium carbonate as a base at room temperature.
  • Step 2: Coupling the protected amino acid to a resin-bound peptide chain using coupling agents like HOBt/DIC.
  • Step 3: Deprotection and cleavage from the resin using trifluoroacetic acid (TFA). Reaction progress is monitored via TLC and confirmed by LC-MS .

Q. What safety precautions are required when handling this compound?

Based on GHS classifications:

  • Hazards: Acute toxicity (oral, dermal), skin/eye irritation (Category 2), and respiratory irritation (Category 3).
  • PPE: Lab coat, nitrile gloves, safety goggles, and fume hood use.
  • First Aid: Flush eyes with water for 15 minutes; wash skin with soap/water. Avoid inhalation of dust .

Advanced Research Questions

Q. How can coupling efficiency be optimized for this Fmoc-protected amino acid in SPPS?

Strategies include:

  • Coupling Agents: Use HOBt/DIC or OxymaPure/EDCl for reduced racemization.
  • Solvent Systems: DMF:DCM (1:1) improves solubility of hydrophobic residues.
  • Microwave Assistance: Enhances reaction rates (e.g., 50°C, 10 min).
  • Real-Time Monitoring: Use in-situ FT-IR to track carbodiimide consumption. Contradictions in yield reports (e.g., 70–95%) may arise from residual moisture or suboptimal resin swelling .

Q. How does the thiazol-4-yl substituent influence peptide structure and bioactivity?

The thiazole ring:

  • Conformational Restriction: Limits backbone flexibility, favoring β-turn or helical motifs.
  • Bioactivity: Enhances binding to targets like kinase domains or GPCRs via π-stacking or hydrogen bonding. Comparative studies with phenylalanine analogs show a 2–3-fold increase in protease resistance in vitro .

Q. What analytical methods resolve data contradictions in solubility and stability reports?

Discrepancies in solubility (e.g., DMF vs. DCM) can be addressed by:

  • DSC/TGA: Measure thermal stability and decomposition points.
  • Solvent Screening: Test in DMSO/THF mixtures with sonication.
  • HPLC-PDA: Detect degradation products under acidic (TFA) or oxidative (H₂O₂) conditions. Stability data gaps (e.g., long-term storage at −20°C vs. 4°C) require accelerated aging studies .

Q. How can stereochemical integrity be maintained during synthesis?

Racemization risks are mitigated by:

  • Low-Temperature Coupling: Perform reactions at 0–4°C.
  • Chiral Additives: Add 1-hydroxy-7-azabenzotriazole (HOAt) to suppress base-induced epimerization.
  • Chiral HPLC: Use a Chirobiotic T column to confirm enantiomeric excess (>98% is typical) .

Methodological Recommendations

  • For Stability Studies: Use 0.1 M TFA in DCM (2 h, RT) to simulate SPPS deprotection, followed by LC-MS to quantify degradation .
  • For Toxicity Screening: Employ zebrafish embryo assays (FET) to evaluate acute toxicity (LC₅₀) and teratogenicity, as mammalian data are limited .

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